An In-depth Technical Guide to the Chemical Properties and Structure of Propylbenzene
An In-depth Technical Guide to the Chemical Properties and Structure of Propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylbenzene (C₉H₁₂) is an aromatic hydrocarbon characterized by a propyl group attached to a benzene ring.[1] This colorless liquid serves as a nonpolar organic solvent and a versatile intermediate in organic synthesis.[1][2] Its applications span various industries, including textile dyeing and printing, and the manufacturing of specialty chemicals like methylstyrene.[1][2] This document provides a comprehensive overview of the chemical and physical properties of propylbenzene, its molecular structure, and relevant safety and handling information, tailored for a technical audience in research and development.
Chemical Structure and Identification
Propylbenzene, also known as 1-phenylpropane or isocumene, is an alkylbenzene.[3][4] The molecule consists of a linear three-carbon propyl group bonded to a phenyl ring.[5] Its structural isomer, cumene (isopropylbenzene), is more common.[1]
// Benzene Ring C1 [label="C"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,-1.3!"]; C4 [label="C", pos="1.5,-2.6!"]; C5 [label="C", pos="0,-2.6!"]; C6 [label="C", pos="-0.75,-1.3!"];
// Propyl Group C7 [label="CH₂", pos="-2.2, -1.3!"]; C8 [label="CH₂", pos="-3.2, -1.3!"]; C9 [label="CH₃", pos="-4.2, -1.3!"];
// Bonds C1 -- C2 [label="", color="#202124"]; C2 -- C3 [label="", color="#202124"]; C3 -- C4 [label="", color="#202124"]; C4 -- C5 [label="", color="#202124"]; C5 -- C6 [label="", color="#202124"]; C6 -- C1 [label="", color="#202124"]; C6 -- C7 [label="", color="#202124"]; C7 -- C8 [label="", color="#202124"]; C8 -- C9 [label="", color="#202124"];
// Aromaticity (approximated with alternating double bonds) C1 -- C2 [style=double, color="#202124"]; C3 -- C4 [style=double, color="#202124"]; C5 -- C6 [style=double, color="#202124"]; } Caption: 2D structure of the Propylbenzene molecule.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Propylbenzene[6] |
| Synonyms | n-Propylbenzene, 1-Phenylpropane, Isocumene[3][7] |
| CAS Number | 103-65-1[1] |
| EC Number | 203-132-9[1] |
| UN Number | 2364[1] |
| Molecular Formula | C₉H₁₂[1] |
| InChI Key | ODLMAHJVESYWTB-UHFFFAOYSA-N[3] |
| SMILES | CCCC1=CC=CC=C1[1] |
Physicochemical Properties
Propylbenzene is a colorless liquid with a characteristic sweet, aromatic odor.[5] It is less dense than water and its vapors are heavier than air.[3][6]
Table 2: General Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 120.19 g/mol [8] |
| Appearance | Colorless liquid[1] |
| Density | 0.862 g/mL at 25 °C[9] |
| Boiling Point | 159 °C[9] |
| Melting Point | -99 °C[9] |
| Vapor Density | 4.14 (vs air)[3] |
| Vapor Pressure | 2 mmHg at 20 °C[3] |
| Refractive Index | n20/D 1.491[3] |
| LogP (Octanol/Water Partition Coefficient) | 3.69[6] |
| Henry's Law Constant | 1.05 x 10⁻² atm-cu m/mol at 25 °C[6] |
Solubility
Propylbenzene's non-polar nature dictates its solubility characteristics. It is practically insoluble in water but is miscible with many common organic solvents.[5]
Table 3: Solubility Data
| Solvent | Solubility |
| Water | 23.4 mg/L at 25 °C[6] |
| Organic Solvents | Miscible with alcohol, ether, acetone, benzene, and petroleum ether |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of propylbenzene. Key spectral information is available through various databases.
Table 4: Spectroscopic Information
| Technique | Data Reference |
| Mass Spectrum (EI) | National Institute of Standards and Technology (NIST)[7] |
| ¹H NMR | Sadtler Research Laboratories Spectral Collection[6] |
| ¹³C NMR | Available in spectral databases[10] |
| Infrared (IR) Spectrum | National Institute of Standards and Technology (NIST)[7] |
| UV/Visible Spectrum | National Institute of Standards and Technology (NIST)[10] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis and analysis of propylbenzene are proprietary or published in specialized literature not accessible through general searches, the fundamental methodologies are well-established in organic chemistry.
Synthesis
A common laboratory-scale synthesis of n-propylbenzene can be achieved via a Grignard reaction.[1]
Methodology Overview:
-
Grignard Reagent Formation: Benzyl chloride is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form benzylmagnesium chloride.
-
Alkylation: The prepared Grignard reagent is then reacted with diethyl sulfate. The benzyl nucleophile attacks the electrophilic ethyl group, followed by a second alkylation to form the propyl chain.
-
Work-up and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to destroy any unreacted Grignard reagent. The organic layer is then separated, washed, dried, and the propylbenzene product is isolated and purified, typically by fractional distillation.
Analytical Characterization
The identity and purity of propylbenzene are typically confirmed using standard analytical techniques.
-
Gas Chromatography (GC): GC is used to determine the purity of propylbenzene. A sample is vaporized and passed through a capillary column. The retention time is characteristic of the compound, and the peak area corresponds to its concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of protons and carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of propylbenzene will show characteristic absorption bands for aromatic C-H bonds and the benzene ring.
Reactivity and Chemical Pathways
As an alkylbenzene, propylbenzene's reactivity is characterized by reactions of the aromatic ring and the propyl side chain. It is stable under normal conditions but is incompatible with strong oxidizing agents.[11]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The propyl group is an ortho-, para-directing activator.
-
Side-Chain Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is susceptible to oxidation. Strong oxidizing agents can oxidize the propyl group to a carboxylic acid (benzoic acid).
-
Combustion: Propylbenzene is flammable and will combust in the presence of an ignition source to produce carbon dioxide and water.[12]
Propylbenzene is primarily used as a solvent and a chemical intermediate and is not typically associated with specific biological signaling pathways in the context of drug development.
Safety and Handling
Propylbenzene is a flammable liquid and presents moderate health hazards.[1] Proper safety precautions are essential when handling this chemical.
Table 5: Hazard and Safety Information
| Hazard Category | Description |
| Flammability | Flammable liquid and vapor. Flash point is approximately 30 °C (86 °F).[12] Vapors can form explosive mixtures with air.[12] |
| Health Hazards | May be harmful if inhaled, ingested, or absorbed through the skin.[6] Causes respiratory tract irritation.[12] May be fatal if swallowed and enters airways (aspiration hazard). |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. |
Handling and Storage Recommendations:
-
Keep away from heat, sparks, and open flames.[12]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[12]
-
Use in a well-ventilated area or with local exhaust ventilation.[12]
-
Ground and bond containers when transferring material to prevent static discharge.[12]
-
Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a face shield.[13]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[12]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[12]
References
- 1. n-Propylbenzene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Propylbenzene 98 103-65-1 [sigmaaldrich.com]
- 4. n-Propylbenzene - OEHHA [oehha.ca.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, propyl- [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Page loading... [wap.guidechem.com]
- 11. N-PROPYLBENZENE CAS#: 103-65-1 [m.chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nj.gov [nj.gov]
